Heptakis(2,3-dimethyl)-beta-cyclodextrin
Overview
Description
Synthesis Analysis
The synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin involves the selective modification of beta-cyclodextrin to introduce dimethyl groups at the 2,3-positions of the glucose units, which significantly affects its solubility and interaction properties. This modification process leverages specific chemical reactions tailored to achieve the desired substitution pattern while maintaining the integrity of the cyclodextrin structure.
Molecular Structure Analysis
Molecular structure analysis of Heptakis(2,3-dimethyl)-beta-cyclodextrin reveals a toroidal shape stabilized by systematic hydrogen bonds between adjacent glucose residues. This structure forms the basis for its inclusion properties, allowing it to host various guest molecules within its cavity. Studies have detailed the crystal structures of complexes formed with different guest molecules, highlighting the versatility and selectivity of this modified cyclodextrin in forming inclusion complexes.
Chemical Reactions and Properties
Heptakis(2,3-dimethyl)-beta-cyclodextrin participates in complexation reactions with various analytes, including chiral molecules, where it acts as a chiral selector. Its chemical properties, such as the ability to form stable complexes with different guest molecules, are crucial for its application in separation sciences. These interactions are typically driven by non-covalent forces, including hydrophobic interactions and hydrogen bonding, which are critical for its resolving capabilities in analytical applications.
Physical Properties Analysis
The physical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, such as solubility and thermal stability, are significantly influenced by its methylated structure. Its high solubility in water and organic solvents like methanol makes it particularly useful in various analytical and preparative applications. Differential scanning calorimetry studies have provided insights into the solubility behavior and crystallization transitions in aqueous solutions, further underlining its unique physical characteristics.
Chemical Properties Analysis
The chemical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, including its reactivity and interaction with guest molecules, are pivotal for its utility as a chiral selector and complexing agent. Its ability to form inclusion complexes with a wide range of substances is a function of its modified chemical structure, which enhances its affinity and selectivity towards specific guest molecules. This attribute is exploited in capillary electrophoresis and other separation techniques to achieve high-resolution separation of enantiomers and other analytes.
- (Christians & Holzgrabe, 2001)
- (Cai, Nguyen, & Vigh, 1997)
- (Harata, 1984)
- (Aree, Saenger, Leibnitz, & Hoier, 1999)
- (Green & Guillory, 1989)
Scientific Research Applications
Capillary Electrophoresis : It has been used as a resolving agent in capillary electrophoretic separation of enantiomers of neutral, acidic, basic, and zwitterionic analytes. Its unique structure allows for excellent enantioselectivities and the ability to reverse the migration order of enantiomers of neutral analytes as its concentration is increased (Cai, Nguyen, & Vigh, 1997).
Separation of Weak Base Enantiomers : This cyclodextrin derivative has been used in pure methanol background electrolytes for capillary electrophoretic separation of weak base enantiomers, demonstrating high separation selectivities and short separation times (Cai & Vigh, 1998).
Pertussis Toxin Production : Its addition to media stimulated cell growth and significantly enhanced the production of pertussis toxin by Bordetella pertussis (Imaizumi et al., 1983).
Synthesis of Hydrophilic and Amphiphilic Derivatives : It has been used as a starting material in the synthesis of various hydrophilic and amphiphilic beta-cyclodextrin derivatives (Kraus, Buděšínský, & Závada, 2001).
Flavor Compound Analysis : In enantioselective capillary gas chromatography, it has been utilized as a stationary phase of high enantioselectivity towards chiral esters, particularly in the analysis of flavor compounds from apple headspace extracts (Karl, Dietrich, & Mosandl, 1993).
Drug Enantiomeric Composition Assessment : It has been tested for its utility in assessing the enantiomeric purity of chiral protonated phenethylamines, such as selegiline, amphetamine, and norephedrine, through NMR spectroscopy (Thunhorst & Holzgrabe, 1998).
Antitumor Agent Complexation : It has shown effects on the aqueous solubility and stability of the antitumor agent chlorambucil, significantly increasing its stability and solubility (Green & Guillory, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKASCZVTBITFFN-XIINBPJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747876 | |
Record name | PUBCHEM_71317196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol | |
CAS RN |
123155-05-5 | |
Record name | PUBCHEM_71317196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.